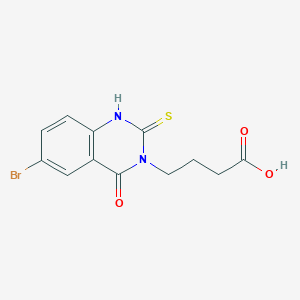

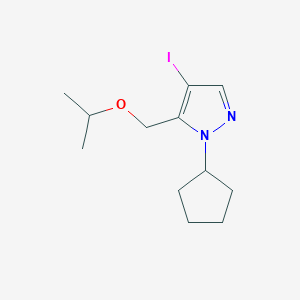

![molecular formula C24H22N2O3 B2724000 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-65-9](/img/structure/B2724000.png)

2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of biological molecules like DNA and RNA . The compound also contains a chromene ring and a cyclohexyl group. The presence of these groups could potentially give this compound interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity. NMR and IR spectroscopy, as well as mass spectrometry, could be used to analyze these properties .Applications De Recherche Scientifique

Multicomponent Transformation Catalysis : One study describes the use of alum (KAl(SO4)2·12H2O) as a catalyst for synthesizing functionalized spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraones, utilizing isatin, barbituric acid, and cyclohexane-1,3-dione derivatives (Mojtaba Mirhosseini Moghaddam et al., 2012).

Three-Component Condensation Synthesis : Another research paper details the synthesis of chromeno[2,3-d]pyrimidine-triones through a three-component condensation reaction involving barbituric acids, aldehydes, and cyclohexane-1,3-diones (R. Ghahremanzadeh et al., 2010).

Scandium Triflate-Catalyzed Synthesis : A study in 2019 discusses an environmentally friendly synthesis method for chromeno[2,3-d]pyrimidine-trione derivatives using Sc(OTf)3 as a recyclable catalyst under solvent-free conditions (S. Kumari et al., 2019).

Tannic Acid-Catalyzed Green Synthesis : Research in 2020 highlights the use of tannic acid as a green catalyst for synthesizing diversely functionalized chromeno-pyrimidine-2,5-dione/thione derivatives. This method emphasizes eco-friendliness and the avoidance of toxic metal catalysts (J. Puvithra & D. Parthiban, 2020).

Novel Method for Synthesis : A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones is reported, emphasizing the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (V. A. Osyanin et al., 2014).

Chemosensory Applications : A 2021 study discusses the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives for use as a colorimetric chemosensor for detecting Hg2+ ions, showcasing an application in environmental monitoring (Negar Jamasbi et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

2-cyclohexyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-15-11-13-17(14-12-15)26-22(16-7-3-2-4-8-16)25-23-20(24(26)28)21(27)18-9-5-6-10-19(18)29-23/h5-6,9-14,16H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAICPOKCNDEURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

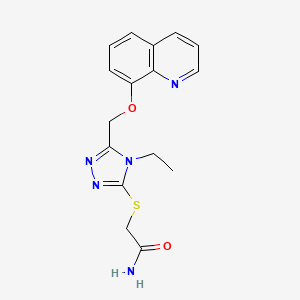

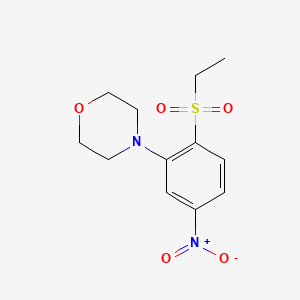

![methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2723919.png)

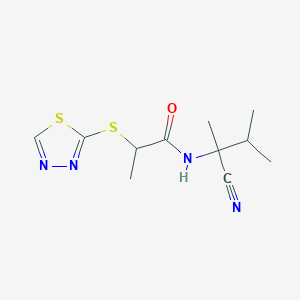

amino]thiophene-2-carboxamide](/img/structure/B2723920.png)

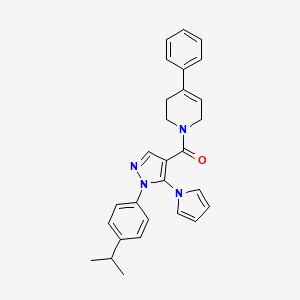

![ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2723921.png)

![N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723924.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2723934.png)

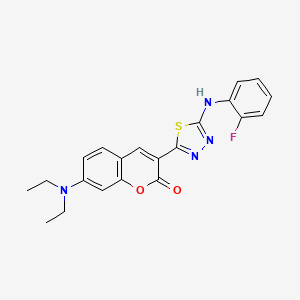

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)